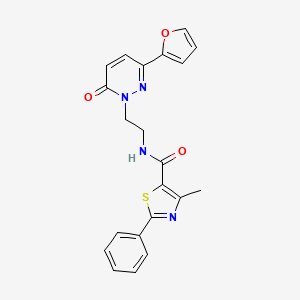

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

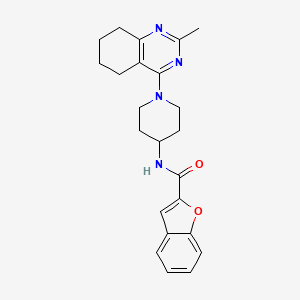

The compound contains several interesting substructures including a furan ring, a pyridazine ring, and a thiazole ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Pyridazine is a heterocyclic compound with a six-membered ring containing two nitrogen atoms. Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring.

Molecular Structure Analysis

The furan ring in the compound contributes to its aromatic character. One of the lone pairs of electrons on the oxygen atom is delocalized into the ring, creating a 4n + 2 aromatic system .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing furan, pyridazine, and thiazole rings can undergo a variety of chemical reactions. For example, furan compounds can be synthesized from alkyl enol ethers through a mild oxidation process .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific arrangement and substitution of its constituent rings. Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .Scientific Research Applications

Bioactive Heterocyclic Compounds

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide, due to its complex heterocyclic structure, shares relevance with the study of bioactive furanyl- or thienyl-substituted nucleobases, nucleosides, and their analogues. These compounds, featuring furan and thiophene rings, are crucial in medicinal chemistry for their roles in drug design. The incorporation of furan-2-yl and furan-3-yl groups, in particular, has been explored for optimizing antiviral, antitumor, antimycobacterial, and antiparkinsonian activities through bioisosteric replacement of aryl substituents. This emphasizes the importance of such heterocyclic compounds in developing therapies for various diseases (Ostrowski, 2022).

Antitubercular Activity

The structure of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is also significant in the context of antitubercular research. Hydrazinecarboxamide derivatives, including those incorporating heteroaromatic components similar to the furan ring present in the compound, have been evaluated for their efficacy against Mycobacterium tuberculosis. These studies highlight the potential for derivatives of such compounds to act as leads in the design of new anti-tuberculosis medications, offering a new avenue for addressing drug resistance issues and improving treatment outcomes (Asif, 2014).

Chemical Synthesis and Drug Design

Further research into compounds with furan and pyridazinone components, like N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide, contributes to the broader field of chemical synthesis and drug design. These studies provide insights into the chemical properties and reactions of arylmethylidene derivatives, enabling the synthesis of a wide range of compounds with potential pharmaceutical applications. The ability to manipulate the structure of these compounds to target specific biological pathways is a powerful tool in the development of new drugs (Kamneva, Anis’kova, & Egorova, 2018).

Future Directions

properties

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3S/c1-14-19(29-21(23-14)15-6-3-2-4-7-15)20(27)22-11-12-25-18(26)10-9-16(24-25)17-8-5-13-28-17/h2-10,13H,11-12H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMSRODSTLMAKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,4-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2552137.png)

![[4-(2-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2552138.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2552140.png)

![3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2552141.png)

![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2552144.png)

![N-(3-chlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2552145.png)

![2-Aminospiro[3.3]heptane-2-carboxamide;hydrochloride](/img/structure/B2552149.png)

![(2R)-2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B2552154.png)

![N-(5-chloro-2-methoxyphenyl)-3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2552156.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2552160.png)